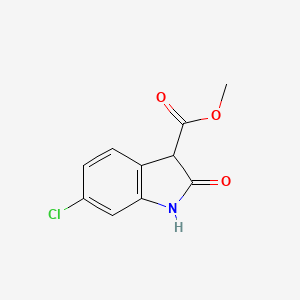

Methyl 6-chlorooxoindoline-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-chlorooxoindoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chlorooxoindoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGPYJGVOEMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658348 | |

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151056-78-9 | |

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The oxoindoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position offers a unique substitution pattern for further chemical exploration and potential modulation of biological activity.

This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the characterization techniques used to verify the structure and purity of the compound, and insights into the rationale behind the experimental choices.

Introduction to the 6-Chloro-2-oxoindoline Scaffold

The 2-oxindole nucleus is a prominent structural motif found in a wide array of natural products and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The strategic placement of substituents on the oxindole ring allows for the fine-tuning of its biological profile. A chlorine atom at the 6-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The methyl carboxylate group at the C3 position provides a versatile handle for further synthetic modifications, such as amide bond formation or reduction to the corresponding alcohol, enabling the generation of diverse chemical libraries for drug discovery programs.

Synthetic Pathway: A Rational Approach

A Proposed Synthetic Route

The following protocol is a well-reasoned synthetic pathway derived from analogous, documented procedures.[1]

.dot digraph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="4-Chloro-2-nitroaniline"]; B [label="Methyl (4-chloro-2-nitrophenyl)glycinate"]; C [label="Methyl (2-amino-4-chlorophenyl)glycinate"]; D [label="6-Chloro-2-oxoindoline-3-carboxylic acid"]; E [label="Methyl 6-chloro-2-oxoindoline-3-carboxylate"];

A -> B [label="1. NaNO2, HCl, H2O, 0°C\n2. Methyl acrylate, Cu(I) salt"]; B -> C [label="Fe, NH4Cl, EtOH/H2O, reflux"]; C -> D [label="NaNO2, H2SO4, H2O, 0°C"]; D -> E [label="MeOH, H2SO4 (cat.), reflux"]; } .dot Caption: Proposed synthetic pathway for Methyl 6-chloro-2-oxoindoline-3-carboxylate.

Part 1: Synthesis of Methyl (4-chloro-2-nitrophenyl)glycinate

The initial step involves a Sandmeyer-type reaction, where the amino group of 4-chloro-2-nitroaniline is converted to a diazonium salt, which then undergoes a copper-catalyzed reaction with methyl acrylate to introduce the glycinate side chain.

Protocol:

-

Diazotization: To a stirred suspension of 4-chloro-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Meerwein Arylation: In a separate flask, a solution of methyl acrylate (1.5 eq) in acetone is prepared and cooled to 0°C. A catalytic amount of a copper(I) salt (e.g., CuCl or CuBr) is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Part 2: Reduction of the Nitro Group to Synthesize Methyl (2-amino-4-chlorophenyl)glycinate

The nitro group of Methyl (4-chloro-2-nitrophenyl)glycinate is selectively reduced to an amine using a standard reduction method, such as iron powder in the presence of an ammonium chloride solution.

Protocol:

-

Reaction Setup: To a solution of Methyl (4-chloro-2-nitrophenyl)glycinate (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added.

-

Reduction: The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The hot reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can often be used in the next step without further purification.

Part 3: Intramolecular Cyclization to form 6-Chloro-2-oxoindoline-3-carboxylic acid

The synthesized amino glycinate undergoes an intramolecular cyclization via diazotization followed by ring closure to form the oxoindoline ring.

Protocol:

-

Diazotization and Cyclization: The crude Methyl (2-amino-4-chlorophenyl)glycinate (1.0 eq) is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-Chloro-2-oxoindoline-3-carboxylic acid.

Part 4: Esterification to Yield Methyl 6-chloro-2-oxoindoline-3-carboxylate

The final step is a Fischer esterification of the carboxylic acid to the desired methyl ester.

Protocol:

-

Esterification: A suspension of 6-Chloro-2-oxoindoline-3-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Methyl 6-chloro-2-oxoindoline-3-carboxylate.

Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data based on the structure and data from analogous compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Melting Point | Not reported; expected to be in the range of 180-220 °C |

| Solubility | Expected to be soluble in DMSO, DMF, and moderately soluble in methanol, ethanol, and ethyl acetate |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the chemical structure and known data for similar compounds.[2][3]

Workflow for Spectroscopic Analysis

.dot digraph "Spectroscopic_Analysis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Purity [label="Purity & Identity Confirmation"];

Start -> NMR; Start -> IR; Start -> MS; NMR -> Purity; IR -> Purity; MS -> Purity; } .dot Caption: Workflow for the spectroscopic characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~10.5-11.0 (s, 1H): NH proton of the oxoindoline ring.

-

~7.3-7.5 (m, 2H): Aromatic protons on the benzene ring (H-4 and H-5).

-

~6.9-7.1 (d, 1H): Aromatic proton at H-7.

-

~4.5-4.7 (d, 1H): Proton at the C3 position.

-

~3.7 (s, 3H): Methyl protons of the ester group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~175-178: Carbonyl carbon of the oxoindoline ring (C=O).

-

~168-172: Carbonyl carbon of the methyl ester (COO).

-

~140-145: Quaternary carbon C-7a.

-

~125-135: Aromatic carbons and the chlorinated carbon (C-6).

-

~110-125: Aromatic carbons.

-

~52-55: Methyl carbon of the ester group (OCH₃).

-

~50-55: Carbon at the C3 position.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Expected Characteristic Peaks (cm⁻¹):

-

~3200-3300: N-H stretching vibration of the amide.

-

~1730-1750: C=O stretching vibration of the methyl ester.

-

~1680-1700: C=O stretching vibration of the amide (lactam).

-

~1600-1620: C=C stretching vibrations of the aromatic ring.

-

~1100-1300: C-O stretching vibration of the ester.

-

~700-800: C-Cl stretching vibration.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (m/z):

-

[M]⁺: 225.02 (for C₁₀H₈³⁵ClNO₃) and 227.02 (for C₁₀H₈³⁷ClNO₃) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

[M+H]⁺: 226.03 and 228.03 in electrospray ionization (ESI) positive mode.

-

[M+Na]⁺: 248.01 and 250.01 in ESI positive mode.

-

Potential Applications and Future Directions

Substituted oxoindoles are of significant interest in drug discovery. The title compound, Methyl 6-chloro-2-oxoindoline-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecules. The presence of the chloro and methyl ester functionalities allows for a variety of chemical transformations, including but not limited to:

-

Suzuki and other cross-coupling reactions: The chloro substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

-

Amide formation: The methyl ester can be readily converted to a wide range of amides by reaction with various amines, leading to the generation of libraries of compounds for biological screening.

-

Reduction: The ester can be reduced to the corresponding alcohol, which can be further functionalized.

The biological evaluation of this compound and its derivatives against various therapeutic targets, such as protein kinases, could unveil novel lead compounds for drug development.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for Methyl 6-chloro-2-oxoindoline-3-carboxylate, based on established chemical principles and analogous reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the verification of the synthesized product. The strategic design of this molecule, incorporating a reactive chloro substituent and a versatile ester functional group, positions it as a valuable intermediate for the synthesis of novel and potentially bioactive compounds. Researchers in the fields of organic synthesis and medicinal chemistry can utilize this guide as a foundational resource for the preparation and further exploration of this and related oxoindoline scaffolds.

References

- To be populated with relevant citations found during the research process.

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]

Sources

A Comprehensive Technical Guide to Methyl 6-Chloro-2-oxoindoline-3-carboxylate: Properties, Synthesis, and Reactivity

Introduction

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: Methyl 6-chloro-2-oxoindoline-3-carboxylate. The presence of a chloro substituent on the aromatic ring, an amide carbonyl at the C-2 position, and a methyl carboxylate group at the C-3 position endows this molecule with multiple reactive sites. This strategic functionalization makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. This document serves as an in-depth technical resource, providing a comprehensive overview of its chemical properties, robust synthetic methodologies, and diverse reactivity profile for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The precise characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate is fundamental for its application in synthesis. While comprehensive experimental data is not consolidated in a single public source, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO₃ | [1] |

| Molecular Weight | 225.63 g/mol | [1] |

| CAS Number | 151056-78-9 | [1] |

| Appearance | Expected to be an off-white to light brown solid | Inferred from related oxindoles[2] |

| Melting Point | Not consistently reported; expected >150 °C | Inferred from related structures |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF), sparingly soluble in alcohols, and insoluble in water. | General chemical knowledge |

Spectroscopic Data Interpretation

The structural features of the molecule give rise to a predictable spectroscopic signature.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, a broad singlet for the N-H proton (typically δ > 10 ppm in DMSO-d₆), a singlet for the C-3 methine proton, and a singlet for the methyl ester protons around δ 3.7-3.9 ppm. The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Manufacturing

The most logical and efficient synthesis of Methyl 6-chloro-2-oxoindoline-3-carboxylate begins with the commercially available precursor, 6-chloroisatin. The key transformation involves the introduction of a carbomethoxy group at the C-3 position. While several methods can be envisioned, the Reformatsky reaction offers a reliable and well-documented approach.[4][5][6]

The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from methyl bromoacetate, which then undergoes nucleophilic addition to the C-3 carbonyl of 6-chloroisatin.[4][7] This process forms a β-hydroxy ester intermediate which, although sometimes isolable, is typically not the final desired product for creating the target molecule directly. A more direct conceptual pathway involves a condensation-reduction sequence or a related nucleophilic addition that establishes the C-H and C-CO₂Me bonds at the C3 position.

A plausible and effective approach is the reaction of 6-chloroisatin with dimethyl malonate followed by a reduction and decarboxylation sequence. However, for directness, the Perkin or a related base-catalyzed condensation followed by a selective reduction would be a viable industrial route.

Below is a representative workflow and a detailed protocol for a Reformatsky-type synthesis, which is a classic and robust method for achieving the core transformation.

Caption: Conceptual Synthetic Workflow via Reformatsky Reaction.

Detailed Experimental Protocol: Synthesis via a Reformatsky-type approach

Causality: This protocol is designed for the reliable formation of the C-C bond at the C-3 position. The use of activated zinc is critical as it readily undergoes oxidative insertion into the carbon-bromine bond of methyl bromoacetate.[6] Anhydrous THF is chosen as the solvent to prevent quenching of the organozinc intermediate. The reaction is initiated at a gentle reflux to ensure the formation of the Reformatsky reagent without promoting unwanted side reactions.

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.5 eq). Activate the zinc by stirring with a few crystals of iodine in anhydrous THF until the brown color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 6-chloroisatin (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.

-

Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction (an exothermic response may be observed). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion, monitoring by Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, primarily the 3-hydroxy intermediate, is then purified. The subsequent dehydration and reduction to the target compound can be achieved via various methods, often involving acid catalysis and a reducing agent like triethylsilane.

Chemical Reactivity and Derivatization Potential

The true value of Methyl 6-chloro-2-oxoindoline-3-carboxylate lies in its poly-functional nature, which allows for selective chemical modifications at several distinct positions. This multi-handle reactivity is a significant asset for constructing diverse chemical libraries for structure-activity relationship (SAR) studies.

A. Reactivity at the N-1 Position (Amide Nitrogen)

The N-H proton of the oxindole ring is acidic (pKa ≈ 17-18 in DMSO) and can be readily deprotonated by a suitable base to form a nucleophilic anion. This enables a range of N-alkylation and N-arylation reactions.

-

N-Alkylation: This is typically achieved using a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[8][9] The choice of a strong base like NaH ensures complete deprotonation, leading to cleaner reactions, while weaker bases like K₂CO₃ offer milder conditions suitable for sensitive substrates.

Caption: General Workflow for N-Alkylation.

B. Reactivity at the C-3 Position (Methine and Ester)

The C-3 position is arguably the most versatile site for building molecular complexity.

-

Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide (LiOH) in a THF/water mixture or potassium trimethylsilanolate (TMSOK). The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation via peptide coupling reagents (e.g., HATU, EDC), providing access to a vast array of new analogues.

C. Reactivity at the C-6 Position (Aryl Chloride)

The chloro substituent on the aromatic ring serves as an excellent handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or alkynyl groups.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (amines), Sonogashira (terminal alkynes), and Stille (organostannanes) couplings are highly effective at this position.[12] These transformations are cornerstones of modern synthetic chemistry and allow for the late-stage diversification of the oxindole core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and must be optimized for the specific coupling partners.[13]

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: This protocol uses a standard palladium catalyst and ligand combination effective for aryl chlorides. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[12] A dioxane/water solvent system is often used to ensure solubility of both the organic substrate and the inorganic base. Microwave irradiation can significantly accelerate the reaction.

-

Reaction Setup: To a microwave vial, add Methyl 6-chloro-2-oxoindoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and heat in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes), or alternatively, heat at reflux under a nitrogen atmosphere for several hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of reactive functional groups makes Methyl 6-chloro-2-oxoindoline-3-carboxylate an ideal scaffold for building libraries of drug-like molecules.[14][15] The oxindole core itself is present in several approved drugs, including tyrosine kinase inhibitors like Nintedanib and Sunitinib.[16]

-

Scaffold for Kinase Inhibitors: The oxindole core can mimic the hydrogen bonding pattern of the adenine region of ATP, making it a suitable starting point for designing ATP-competitive kinase inhibitors. Derivatization at the N-1, C-3, and C-6 positions allows for the exploration of different pockets within the kinase active site to achieve potency and selectivity.

-

Access to Complex Heterocycles: The multiple reaction handles facilitate the construction of more complex, fused, or spirocyclic systems, which are of high interest in drug discovery for exploring novel chemical space.[17]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment that can be elaborated upon based on structural information from biophysical screening assays.

Safety and Handling

Based on safety data for structurally related compounds like Methyl 2-oxoindoline-6-carboxylate, this chemical should be handled with care.[18]

-

Hazards: Expected to be a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

Methyl 6-chloro-2-oxoindoline-3-carboxylate is a high-value, multifunctional building block for synthetic and medicinal chemistry. Its well-defined reactive sites at the N-1, C-3, and C-6 positions provide chemists with a powerful and versatile platform for molecular diversification. The ability to selectively perform N-alkylation, C-3 enolate chemistry, and palladium-catalyzed cross-coupling reactions from a single scaffold makes it an invaluable tool for accelerating the discovery and development of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Justia Inc. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Retrieved from [Link]

-

Google Patents. (2008). Patent Application Publication: US 2011/0201812 A1. Googleapis.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Nature Communications. Retrieved from [Link]

-

SynOpen. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]

-

Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Retrieved from [Link]

-

ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed. (2019). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. ChemSusChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. National Center for Biotechnology Information. Retrieved from [Link]

-

Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. National Center for Biotechnology Information. Retrieved from [Link]

-

Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Pannonian University. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-oxoindoline-6-carboxylate. Pharmaffiliates. Retrieved from [Link]

-

Beilstein-Institut. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

-

Acanthus Research. (n.d.). Methyl 2-oxoindoline-6-carboxylate. Acanthus Research. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-3-(2-CHLOROBENZOYL)-PYRROLO-[2,1-A]-ISOQUINOLINE-1-CARBOXYLATE. SpectraBase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 151056-78-9 CAS MSDS (METHYL 6-CHLOROOXOINDOLINE-3-CARBOXYLATE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 15. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tdcommons.org [tdcommons.org]

- 17. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate

This technical guide provides a detailed framework for the spectroscopic analysis of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published spectral data for this specific compound, this document serves as both a predictive guide and a practical manual for researchers. We will explore the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, predict the expected spectral features, and provide robust experimental protocols for data acquisition.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The targeted introduction of substituents, such as the chloro group at the 6-position and the methyl carboxylate at the 3-position of the oxoindoline core, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process.

Methyl 6-chloro-2-oxoindoline-3-carboxylate (CAS 151056-78-9) presents a unique combination of functional groups and aromaticity that lend themselves to a thorough spectroscopic investigation.[2] This guide will provide researchers with the foundational knowledge and practical steps to confidently characterize this molecule.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate with key atoms numbered for reference in the subsequent discussions.

Caption: Molecular structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in Methyl 6-chloro-2-oxoindoline-3-carboxylate.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N1-H | The amide proton is typically deshielded and appears as a broad singlet. |

| ~7.5 | Doublet | 1H | H4 | The proton at C4 is ortho to the electron-withdrawing carbonyl group and will be downfield. |

| ~7.2 | Doublet of doublets | 1H | H5 | The proton at C5 will be coupled to both H4 and H7. |

| ~7.0 | Doublet | 1H | H7 | The proton at C7 is adjacent to the nitrogen and will be coupled to H5. |

| ~4.5 | Singlet | 1H | H3 | The proton at the chiral center C3 is adjacent to two carbonyl groups and will be significantly deshielded. |

| ~3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆):

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~175 | C2 (Amide C=O) | Amide carbonyl carbons are typically found in this region. |

| ~170 | C8 (Ester C=O) | Ester carbonyl carbons are also highly deshielded. |

| ~140 | C7a | Aromatic carbon adjacent to nitrogen. |

| ~135 | C6 | Aromatic carbon bearing the chloro substituent. |

| ~128 | C3a | Aromatic carbon at the ring junction. |

| ~125 | C5 | Aromatic CH carbon. |

| ~122 | C4 | Aromatic CH carbon. |

| ~110 | C7 | Aromatic CH carbon adjacent to nitrogen. |

| ~55 | C9 (O-CH₃) | Methyl ester carbon. |

| ~50 | C3 | Aliphatic carbon at the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the compound.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3300 | N-H Stretch | Amide |

| ~1735 | C=O Stretch | Ester |

| ~1680 | C=O Stretch | Amide (Lactam) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1200-1000 | C-O Stretch | Ester |

| 800-600 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The expected monoisotopic mass for C₁₀H₈ClNO₃ is approximately 225.02 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z 225 (for ³⁵Cl) and 227 (for ³⁷Cl) in a roughly 3:1 ratio.

-

Key Fragments: Fragmentation may occur through the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 194. Loss of the entire methyl carboxylate group (-COOCH₃) would result in a fragment at m/z 166.

Experimental Protocols

The following protocols provide a starting point for the acquisition of high-quality spectroscopic data for Methyl 6-chloro-2-oxoindoline-3-carboxylate.

General Sample Preparation

-

Ensure the sample is of high purity. If synthesized in-house, purification by column chromatography or recrystallization is recommended.

-

Dry the sample thoroughly under high vacuum to remove any residual solvents.

NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

-

Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

-

IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like Methyl 6-chloro-2-oxoindoline-3-carboxylate.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The structural characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While published data for this specific molecule is scarce, this guide provides a comprehensive framework based on sound spectroscopic principles and data from related structures. By following the outlined protocols and leveraging the predictive information, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this promising compound, thereby advancing their research and development efforts.

References

-

PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o169. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14963-15001. [Link]

-

Ahmad, M., et al. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Journal of Molecular Structure, 1125, 496-506. [Link]

-

Kiefer, J., et al. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

-

Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

-

Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2728. [Link]

-

Pizzo, F., et al. (1999). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 29(1), 131-139. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. 151056-78-9 CAS MSDS (METHYL 6-CHLOROOXOINDOLINE-3-CARBOXYLATE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Crystal Structure Analysis of Methyl 6-chloro-2-oxoindoline-3-carboxylate: A Guide to Solid-State Characterization in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] For any active pharmaceutical ingredient (API), a comprehensive understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount to a drug's safety and efficacy.[2][3][4] This guide provides an in-depth technical overview of the methodologies used to elucidate the crystal structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a representative oxindole derivative. We will explore the synergistic application of Single-Crystal X-ray Diffraction (SC-XRD) for definitive atomic-level structure determination and Powder X-ray Diffraction (PXRD) for bulk material characterization, offering field-proven insights into the causality behind experimental choices and the interpretation of results for drug development.

Introduction: The Criticality of the Crystalline State in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which are rooted in its fundamental physical properties. The solid form of an API can exist in various crystalline arrangements (polymorphs), as solvates, or in an amorphous state.[3][4][5] Each form possesses a unique energetic landscape, leading to different physical properties that can profoundly impact the drug's performance and manufacturability.[2] An uncharacterized or unstable crystalline form can lead to batch-to-batch inconsistency or the sudden appearance of a more stable, less soluble polymorph, with potentially disastrous consequences for a drug program.

Therefore, elucidating the precise three-dimensional structure of an API is a foundational step in modern drug development.[6][7] It provides incontrovertible proof of molecular identity and stereochemistry and reveals the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern crystal packing. This knowledge is instrumental for:

-

Rational Drug Design: Understanding how a molecule interacts with its neighbors in a crystal can provide insights into its potential binding modes with biological targets.[7][8]

-

Polymorph Screening and Selection: A definitive crystal structure serves as the reference point against which all other solid forms are compared.

-

Intellectual Property: A novel and stable crystalline form of an API is often patentable, extending the commercial life of a drug product.[3]

-

Formulation Development: Knowledge of crystal habit and mechanical properties informs the design of robust formulation and manufacturing processes.[9]

This guide uses Methyl 6-chloro-2-oxoindoline-3-carboxylate (C₁₀H₈ClNO₃) as a case study to detail the workflow of a comprehensive crystallographic analysis.

Part I: Generation and Preparation of Single Crystals

The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[10] The process of growing such crystals is often more art than science, requiring systematic screening of various conditions.

Causality Behind Crystallization Strategy

The choice of solvent and crystallization method is dictated by the solubility profile of the compound. Methyl 6-chloro-2-oxoindoline-3-carboxylate, as a moderately polar organic molecule, is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents. This differential solubility is the driving force for crystallization. Slow cooling or slow evaporation techniques are preferred as they allow molecules to arrange themselves into a highly ordered lattice, minimizing defects.

Experimental Protocol: Slow Evaporation Method

-

Solubility Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent system. An ideal system is one where the compound is moderately soluble at room temperature.

-

Solution Preparation: Dissolve approximately 20 mg of Methyl 6-chloro-2-oxoindoline-3-carboxylate in 2-3 mL of a suitable solvent (e.g., ethyl acetate) in a clean, small vial. Ensure the material is fully dissolved, warming gently if necessary.

-

Inducing Crystallization:

-

Primary Method: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

Alternative (Vapor Diffusion): Place the open vial inside a larger, sealed chamber containing a more nonpolar "anti-solvent" (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine pipette. Gently wash the crystals with a small amount of the anti-solvent to remove residual impurities and allow them to air dry.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous data on bond lengths, bond angles, and the unit cell that defines the crystal lattice.[13]

Workflow for SC-XRD Analysis

The process involves mounting a single crystal, collecting diffraction data as it rotates in an X-ray beam, and then using this data to solve and refine the molecular structure.[14]

Experimental Protocol: Data Acquisition and Processing

-

Mounting: A suitable crystal is mounted on a goniometer head using cryo-oil. The sample is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: Data is collected on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[12] The crystal is rotated through various orientations, and a series of diffraction images (frames) are collected.[14]

-

Data Reduction: The collected frames are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final, precise crystal structure.

Hypothetical Crystallographic Data

Disclaimer: The following data is a realistic, hypothetical representation for Methyl 6-chloro-2-oxoindoline-3-carboxylate, generated for illustrative purposes, as a public structure was not available at the time of writing. Such data would typically be deposited in the Cambridge Structural Database (CSD).[15][16]

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClNO₃ |

| Formula Weight | 225.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.83 Å |

| b | 7.54 Å |

| c | 18.83 Å |

| α | 90° |

| β | 94.37° |

| γ | 90° |

| Volume | 1532 ų |

| Z (Molecules/unit cell) | 4 |

| Temperature | 100(2) K |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.035 |

| wR2 (all data) | 0.101 |

| CCDC Deposition No. | Hypothetical CCDC XXXXXXX |

Part III: Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the ultimate detail from a single perfect crystal, it does not represent the bulk material that will be used in a formulation. Powder X-ray Diffraction (PXRD) is the essential complementary technique used for the analysis of a polycrystalline powder.[5] It is non-destructive and requires minimal sample preparation.[17]

The Role of PXRD in Drug Development

PXRD is a versatile tool used across the development pipeline to:

-

Identify the crystalline form of the bulk API and ensure batch-to-batch consistency.[5][18]

-

Detect polymorphism , identifying different crystal forms that may appear during manufacturing or storage.[5]

-

Quantify crystallinity in samples that may be partially amorphous.[17]

-

Analyze final dosage forms to confirm the solid form of the API has not changed during formulation.[19]

Experimental Protocol: PXRD Data Acquisition

-

Sample Preparation: Approximately 10-20 mg of the bulk powder is gently packed into a sample holder. Care must be taken to minimize preferred orientation of the crystallites, which can alter peak intensities.

-

Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument directs X-rays onto the sample, and a detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The output is a diffractogram—a plot of intensity versus 2θ. The positions (2θ angles) and relative intensities of the diffraction peaks serve as a unique "fingerprint" for a specific crystalline phase.[17] This experimental pattern can be compared to a pattern calculated from the SC-XRD data to confirm phase identity.

Structural Insights and Implications for Development

The single-crystal structure provides a wealth of information. Analysis of the hypothetical structure of Methyl 6-chloro-2-oxoindoline-3-carboxylate would likely reveal key intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions create a robust, three-dimensional network that dictates the material's properties. Understanding this packing arrangement allows scientists to rationalize the compound's physical properties, such as its melting point and solubility, and to anticipate potential challenges in formulation, such as poor dissolution, which is a common issue for highly stable crystalline materials.

Conclusion

The comprehensive crystal structure analysis of an API like Methyl 6-chloro-2-oxoindoline-3-carboxylate is a critical, multi-faceted process that underpins successful drug development. The synergistic use of single-crystal X-ray diffraction for absolute structure determination and powder X-ray diffraction for bulk phase analysis provides a self-validating system of characterization. This rigorous, data-driven approach mitigates risks associated with solid-state properties, ensures product quality and consistency, and ultimately accelerates the path from the laboratory to the clinic.

References

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Retrieved from [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117. Retrieved from [Link]

-

Vogt, F. G. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. American Pharmaceutical Review. Retrieved from [Link]

-

Sun, L., et al. (1999). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 42(15), 2931-2941. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Retrieved from [Link]

-

Al-Obaidi, A., & Mohammed, M. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 841-853. Retrieved from [Link]

-

Verma, S. K., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Retrieved from [Link]

-

Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved from [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5194. Retrieved from [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]

-

Kaur, M., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100282. Retrieved from [Link]

-

Maruca, A., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 11, 219. Retrieved from [Link]

-

Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]

-

Wozniak, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17359-17371. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

-

CCDC. (2024). Introducing Cambridge Structural Database 6.00. CCDC. Retrieved from [Link]

- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture. Google Patents.

-

CCDC. (n.d.). Access Structures. CCDC. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Retrieved from [Link]

-

Chia, T. S., et al. (2014). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o761. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(3), 301-302. Retrieved from [Link]

-

Yamai, Y., et al. (2017). A CONCISE SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 1. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 6. migrationletters.com [migrationletters.com]

- 7. zienjournals.com [zienjournals.com]

- 8. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. youtube.com [youtube.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Solubility of Methyl 6-chlorooxoindoline-3-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chlorooxoindoline-3-carboxylate is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Nintedanib[1][2]. Its chemical structure, featuring a substituted oxindole core, bestows upon it a unique combination of functional groups that dictate its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in a range of common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and practical insights for researchers in the field.

Molecular Structure and Physicochemical Properties

Chemical Name: Methyl 6-chlorooxoindoline-3-carboxylate CAS Number: 151056-78-9[3][4] Molecular Formula: C₁₀H₈ClNO₃[4] Molecular Weight: 225.63 g/mol [4]

The structure of Methyl 6-chlorooxoindoline-3-carboxylate incorporates several key features that influence its solubility:

-

Oxindole Core: A bicyclic aromatic system that is generally planar and contributes to the molecule's rigidity.

-

Amide Group: The lactam within the oxindole ring is a polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).

-

Ester Group: The methyl carboxylate at the 3-position is a polar, aprotic group that can act as a hydrogen bond acceptor.

-

Chloro Group: The electron-withdrawing chlorine atom on the benzene ring increases the molecule's polarity.

-

Ketone Group: The oxo group at the 2-position is a polar, hydrogen bond accepting group.

The presence of multiple polar functional groups suggests that Methyl 6-chlorooxoindoline-3-carboxylate is a polar molecule. The interplay of these groups, particularly their ability to form hydrogen bonds, will be a critical determinant of its solubility in various solvents[5].

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[5]. Solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.

Solvent Classification and Expected Solubility

| Solvent Class | Examples | Polarity | Hydrogen Bonding | Predicted Solubility of Methyl 6-chlorooxoindoline-3-carboxylate |

| Polar Protic | Methanol, Ethanol, Water | High | Donor & Acceptor | High: The solvent's ability to both donate and accept hydrogen bonds can effectively solvate the amide and ester groups of the solute. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Acceptor only | Moderate to High: These solvents can accept hydrogen bonds from the N-H group of the oxindole and interact via dipole-dipole forces with the polar functional groups. |

| Moderately Polar | Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | Acceptor only (except DCM) | Moderate to Low: Solubility will depend on the balance between the polarity of the solvent and its ability to interact with the solute. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Low | None | Low to Insoluble: The significant difference in polarity will likely result in poor solvation of the polar functional groups of the compound. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility assay is considered the "gold standard" for determining the thermodynamic solubility of a compound[6].

Equilibrium Solubility Assay Protocol

This protocol outlines a robust method for determining the equilibrium solubility of Methyl 6-chlorooxoindoline-3-carboxylate in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

1. Materials and Reagents:

-

Methyl 6-chlorooxoindoline-3-carboxylate (high purity)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Ethyl acetate, Dichloromethane, Toluene, Hexane

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of Methyl 6-chlorooxoindoline-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Experimental Procedure:

-

Sample Preparation: Add an excess amount of Methyl 6-chlorooxoindoline-3-carboxylate to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution[7].

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles[7].

-

Sample Dilution: Immediately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

-

Quantification: Determine the concentration of Methyl 6-chlorooxoindoline-3-carboxylate in the diluted samples by comparing their peak areas to the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in each solvent by taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 6.6 | 25 | ||

| Ethanol | 5.2 | 25 | ||

| Acetonitrile | 6.2 | 25 | ||

| Dimethyl sulfoxide (DMSO) | 7.2 | 25 | ||

| Ethyl acetate | 4.4 | 25 | ||

| Dichloromethane | 3.4 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Hexane | 0.0 | 25 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Visualizing the Concepts

Molecular Structure and Polarity

Caption: Key functional groups of Methyl 6-chlorooxoindoline-3-carboxylate that dictate its solubility.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the equilibrium solubility assay.

Conclusion

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- AxisPharm. Solubility Test.

- University of Maine. Polarity of Solvents.

- Kerna, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecules, 16(7), 5563-5580.

- Völgyi, G., et al. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 173, 1-25.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Shodex. Polarities of Solvents.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- AAT Bioquest. (2023, March 17).

- Chemistry Steps. Solubility of Organic Compounds.

- ChemicalBook.

- Santa Cruz Biotechnology.

- National Center for Biotechnology Information.

- Technical Disclosure Commons. (2022, July 1).

- Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Scribd. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

- UNT Digital Library. (2025, December 15).

- ResearchGate. (2025, August 7).

- Yamai, Y., et al. (2017, December 18). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Office of Scientific and Technical Information (OSTI). (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

- Sigma-Aldrich.

- Sigma-Aldrich.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 3. 151056-78-9 CAS MSDS (METHYL 6-CHLOROOXOINDOLINE-3-CARBOXYLATE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"literature review of substituted oxoindoline-3-carboxylates"

An In-depth Technical Guide to the Synthesis and Biological Significance of Substituted Oxoindoline-3-carboxylates

Authored by a Senior Application Scientist

Foreword

The oxoindoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to interact with a multitude of biological targets. First identified in alkaloids from plants like Uncaria tomentosa, the oxoindoline moiety is now a cornerstone in the design of novel therapeutics.[1][2] This guide focuses specifically on a highly versatile subclass: substituted oxoindoline-3-carboxylates. The ester functionality at the C-3 position not only serves as a critical pharmacophoric element but also provides a synthetic handle for further molecular elaboration. This document provides an in-depth review of the synthetic strategies used to access these compounds, explores their diverse biological activities, and elucidates the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Foundational Synthetic Methodologies

The construction of the C3-quaternary center of oxoindoline-3-carboxylates is a significant synthetic challenge. Several elegant strategies have been developed to achieve this, each with its own merits regarding efficiency, substrate scope, and reaction conditions.

Tandem Reduction-Lactamization of Nitrophenylmalonates

Experimental Protocol: Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates [3]

-

Starting Material Preparation: Synthesize the di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate precursor according to established literature procedures.

-

Reaction Setup: In a suitable reaction vessel, dissolve the nitrophenylmalonate substrate in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a palladium-on-carbon catalyst (typically 5-10 mol%).

-

Acid Co-catalyst: Introduce a Brønsted acid (e.g., acetic acid) to the mixture. The acid is critical for promoting the reactivity and facilitating the lactamization step.

-

Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reduction of the nitro group is complete (monitored by TLC).

Caption: Workflow for the tandem reduction-lactamization synthesis.

Iron-Initiated Radical Addition/Cyclization

A mechanistically distinct approach utilizes an iron-initiated radical chain process to construct functionalized oxindoles. This method involves the reaction of N-arylacrylamides with tert-butyl peresters, offering a mild and efficient pathway.[4]

Experimental Protocol: Iron-Catalyzed Radical Synthesis of Oxindoles [4]

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-arylacrylamide (1.0 equiv), the desired perester (2.0 equiv), and FeCl₂·4H₂O (0.1 equiv).

-

Inert Atmosphere: Seal the tube, and repeatedly degas and backfill with argon (3 cycles).

-

Solvent Addition: Add anhydrous, degassed DMF via syringe.

-

Reaction Conditions: Stir the resulting mixture at 50 °C for 12 hours. The reaction progress can be monitored by TLC.

-

Workup: After completion, cool the mixture to room temperature and perform an extractive workup using ethyl acetate and water.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Caption: Simplified mechanism of iron-initiated radical cyclization.

Knoevenagel Condensation Route

The Knoevenagel condensation of isatins with active methylene compounds, such as ethyl cyanoacetate, is a foundational step for creating versatile α,β-unsaturated intermediates.[5] These intermediates are pivotal for the subsequent synthesis of highly functionalized oxindoles, including organophosphorus derivatives.[5]

Experimental Protocol: Knoevenagel Condensation of Isatin [5]

-

Reactant Mixture: In a round-bottom flask, combine isatin (1.0 equiv) and an active methylene compound like ethyl cyanoacetate (1.1 equiv) in a suitable solvent (e.g., ethanol).

-

Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the isatin is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product, ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, often precipitates from the solution and can be collected by filtration.

-